2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one

Catalog No.
S795785
CAS No.
63678-00-2
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one

CAS Number

63678-00-2

Product Name

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one

IUPAC Name

2,2-dimethyl-5-phenyloxolan-3-one

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

BPOHJJWGUCBNFI-UHFFFAOYSA-N

SMILES

CC1(C(=O)CC(O1)C2=CC=CC=C2)C

Canonical SMILES

CC1(C(=O)CC(O1)C2=CC=CC=C2)C

Pharmacology

Summary of Application: In pharmacology, 2,2-Dimethyl-5-phenyloxolan-3-one is explored for its potential therapeutic effects and as a precursor for more complex pharmaceutical compounds .

Methods of Application: The compound is typically synthesized and then incorporated into larger molecular structures that are designed to interact with biological targets. The synthesis process may involve various organic reactions, such as reductions or annulations, under controlled laboratory conditions.

Organic Synthesis

Summary of Application: 2,2-Dimethyl-5-phenyloxolan-3-one serves as an intermediate in the synthesis of complex organic molecules, including imidazoles, which are prevalent in a variety of functional molecules used in everyday applications .

Methods of Application: The compound is utilized in reactions such as the Suzuki–Miyaura coupling, where it may act as a substrate for carbon-carbon bond formation. The reaction conditions are optimized for yield and selectivity, often involving palladium catalysts.

Results and Outcomes: The use of 2,2-Dimethyl-5-phenyloxolan-3-one in such reactions has been shown to be effective, contributing to the synthesis of target molecules with high precision and efficiency.

Material Science

Summary of Application: In material science, this compound is investigated for its potential use in the creation of new materials with specific properties, such as enhanced durability or conductivity .

Methods of Application: The compound may be polymerized or incorporated into composites. Techniques like correlative imaging and surface analysis are employed to analyze the resulting materials.

Results and Outcomes: Studies have demonstrated that materials derived from 2,2-Dimethyl-5-phenyloxolan-3-one can exhibit desirable properties, making them suitable for various industrial applications.

Biochemistry

Summary of Application: Biochemists study 2,2-Dimethyl-5-phenyloxolan-3-one for its interactions with biological systems, particularly in the context of cellular metabolism and signaling pathways .

Methods of Application: The compound is often used in controlled experiments to observe its effects on biological specimens, with techniques such as chromatography and mass spectrometry providing detailed analysis.

Analytical Chemistry

Summary of Application: Analytical chemists utilize 2,2-Dimethyl-5-phenyloxolan-3-one in the development of new methods for chemical analysis, such as chromatography or spectrometry .

Methods of Application: The compound may be used as a standard or reagent in analytical procedures, helping to calibrate instruments or as a part of chemical assays.

Environmental Science

Summary of Application: Environmental scientists are interested in the compound for its potential use in sustainable energy solutions, such as in the design of thermoelectric materials .

Methods of Application: 2,2-Dimethyl-5-phenyloxolan-3-one might be used in the synthesis of nanostructured materials that contribute to energy conversion and storage devices.

Cosmetics Industry

Summary of Application: This compound is used in the cosmetics industry for its fragrance properties and as a fixative to enhance the longevity of scents in various products .

Methods of Application: It is incorporated into perfumes, lotions, and other scented products. The compound is carefully measured and mixed with other ingredients during the manufacturing process to ensure the desired fragrance profile.

Results and Outcomes: The inclusion of 2,2-Dimethyl-5-phenyloxolan-3-one in cosmetic products has been shown to improve scent retention, leading to longer-lasting and more appealing products.

Food Flavoring

Summary of Application: In the food industry, this compound is explored for its potential use as a flavoring agent due to its unique aromatic properties .

Methods of Application: It is added in trace amounts to various food products to enhance or modify their flavor profile. The application follows strict industry regulations regarding food additives.

Results and Outcomes: The use of 2,2-Dimethyl-5-phenyloxolan-3-one as a flavoring agent contributes to the creation of new and distinctive flavors in the food industry.

Agricultural Chemistry

Summary of Application: Agricultural chemists study the compound for its potential use in pest control and as a growth regulator for crops .

Methods of Application: The compound is formulated into pesticides or growth-regulating solutions and applied to crops in controlled doses.

Veterinary Medicine

Summary of Application: Veterinary medicine research includes the use of this compound in the development of treatments for animal health conditions .

Methods of Application: The compound is used in experimental treatments and is subject to rigorous testing for efficacy and safety in animals.

Chemical Education

Summary of Application: In chemical education, this compound is used to demonstrate various chemical reactions and synthesis techniques to students .

Methods of Application: Educators include 2,2-Dimethyl-5-phenyloxolan-3-one in laboratory experiments where students can observe its reactivity and use it to synthesize other compounds.

Results and Outcomes: The educational use of the compound helps students gain hands-on experience with organic synthesis and understand the practical applications of chemical reactions.

Nanotechnology

Summary of Application: Nanotechnologists investigate the compound for its potential in creating nanoscale materials with unique properties .

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one is an organic compound with the molecular formula C₁₂H₁₄O₂. It features a unique structure characterized by a dihydrofuran ring substituted with both methyl and phenyl groups. This compound belongs to the class of furanones, which are cyclic compounds known for their diverse chemical properties and biological activities. The presence of the dihydrofuran moiety contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science .

Not applicable without specific research on this compound's biological activity.

  • Safety information for this specific compound is limited. Ketones in general can be flammable and may irritate skin and eyes. Always refer to safety data sheets (SDS) when handling unknown chemicals.

    The reactivity of 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one can be attributed to its functional groups, allowing it to undergo various chemical transformations. It can participate in nucleophilic substitutions, electrophilic additions, and cycloadditions. For instance, it can react with nucleophiles such as amines or alcohols to form various derivatives. Additionally, the compound can be oxidized or reduced depending on the reaction conditions, leading to different furanone derivatives .

    Furanones, including 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one, exhibit a range of biological activities. They have been studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. Some derivatives have shown promise as selective inhibitors of cyclooxygenase enzymes, which are involved in inflammation pathways. The biological efficacy often correlates with structural modifications on the furanone core, making this class of compounds significant for drug discovery .

    Several synthetic routes have been developed for the preparation of 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one. Common methods include:

    • Aldol Condensation: This method involves the reaction of appropriate aldehydes or ketones under basic conditions to form a β-hydroxy ketone intermediate, which is then dehydrated to yield the furanone.
    • Cyclization Reactions: Starting from suitable precursors such as 1,3-dicarbonyl compounds, cyclization can be achieved through heating or catalytic methods to form the dihydrofuran ring.
    • Oxidative Methods: Utilizing oxidants like manganese(III) acetate can facilitate the formation of furanones from precursor compounds through radical mechanisms .

    The applications of 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one span various industries:

    • Pharmaceuticals: Its derivatives are explored as potential therapeutic agents due to their biological activities.
    • Flavors and Fragrances: Furanones are often used in food and cosmetic industries for their pleasant aroma and flavor profiles.
    • Materials Science: The unique chemical properties allow for the incorporation of this compound into polymers and other materials for enhanced performance characteristics .

    Interaction studies involving 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one typically focus on its binding affinity with biological targets such as enzymes or receptors. Research has shown that modifications in its structure can significantly influence its interaction profile. For example, studies on related furanones have demonstrated that substituents can enhance or diminish biological activity by altering binding interactions with target proteins .

    Similar Compounds: Comparison

    Several compounds share structural similarities with 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one. Here are some notable examples:

    Compound NameStructure TypeUnique Features
    4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-oneFuranoneContains an acetyl group enhancing reactivity
    5-Methylfuran-3(2H)-oneFuranoneLacks phenyl substitution but retains furan structure
    4-Hydroxy-3-methylfuran-2(5H)-oneFuran derivativeHydroxyl group provides different chemical properties

    These compounds illustrate variations in substitution patterns that affect their chemical behavior and biological activity. The unique combination of methyl and phenyl groups in 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one distinguishes it from these related structures by potentially enhancing its lipophilicity and biological interactions .

    XLogP3

    1.7

    Dates

    Modify: 2023-08-15

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